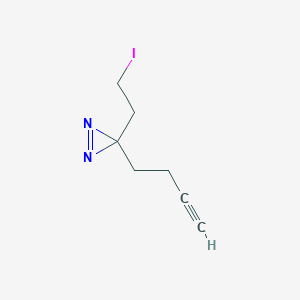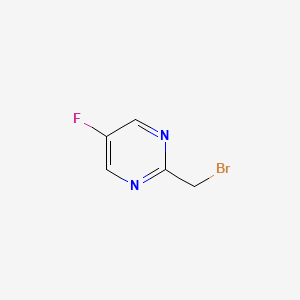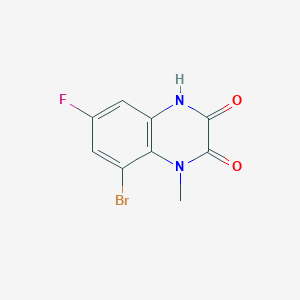
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione
描述
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol . It is a research chemical and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione can be represented by the SMILES notation: CN1C2=C (C=C (C=C2Br)F)NC (=O)C1=O .Physical And Chemical Properties Analysis
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione has a molecular weight of 273.06 g/mol . The compound’s molecular formula is C9H6BrFN2O2 .科学研究应用
-
Antimicrobial Activity
- Quinoxaline derivatives have been found to exhibit antimicrobial activity .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various strains of bacteria and fungi .
- The results or outcomes obtained usually include the determination of the minimum inhibitory concentration (MIC) of the compound against the tested strains .
-
Anti-Amoebic, Anti-Proliferative Activity
- Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against amoebic strains and cancer cell lines .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested strains or cell lines .
-
Hypoglycemic, Anti-Glaucoma Activity
- Quinoxaline derivatives have been found to exhibit hypoglycemic and anti-glaucoma activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on blood glucose levels or intraocular pressure .
-
Antiviral Activity
- Some quinoxaline derivatives have shown antiviral activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various viral strains .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested viral strains .
-
Cytotoxic with Anticancer, Antitumor Activity
- Quinoxaline derivatives have been found to exhibit cytotoxic activities with potential anticancer and antitumor effects .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various cancer cell lines .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested cell lines .
-
Antithrombotic Activity
- Some quinoxaline derivatives have shown antithrombotic activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on blood clotting parameters .
-
Anti-Convulsant Activity
- Quinoxaline derivatives have been found to exhibit anti-convulsant activity .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on seizure activity .
-
Anti-Tuberculosis Activity
- Some quinoxaline derivatives have shown anti-tuberculosis activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against Mycobacterium tuberculosis .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested bacterial strain .
-
Anti-Malarial Activity
- Quinoxaline derivatives have been found to exhibit anti-malarial activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against Plasmodium falciparum .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested parasite strain .
-
Anti-Leishmanial Activity
- Some quinoxaline derivatives have shown anti-leishmanial activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against Leishmania donovani .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested parasite strain .
-
Anti-HIV Activity
- Quinoxaline derivatives have been found to exhibit anti-HIV activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against HIV-1 .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested viral strain .
-
Anti-Inflammatory Activity
- Some quinoxaline derivatives have shown anti-inflammatory activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on inflammation parameters .
-
Anti-Oxidant Activity
- Quinoxaline derivatives have been found to exhibit anti-oxidant activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds for their ability to scavenge free radicals .
- The results or outcomes obtained usually include the determination of the antioxidant capacity of the compound .
-
Anti-Alzheimer’s Activity
- Some quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
- The methods of application or experimental procedures typically involve in vitro and in vivo testing of the compounds for their ability to inhibit enzymes associated with Alzheimer’s disease .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested enzymes .
-
Anti-Diabetic Activity
- Quinoxaline derivatives have been found to exhibit anti-diabetic activities .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models .
- The results or outcomes obtained usually include the determination of the effect of the compound on blood glucose levels .
-
Anti-COVID Activity
- Some quinoxaline derivatives have shown potential in the treatment of COVID-19 .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds for their ability to inhibit SARS-CoV-2 .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against SARS-CoV-2 .
-
Anti-Dengue Activity
- Quinoxaline derivatives have been found to exhibit anti-dengue activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds for their ability to inhibit the dengue virus .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the dengue virus .
-
Anti-Parkinson’s Activity
- Some quinoxaline derivatives have shown potential in the treatment of Parkinson’s disease .
- The methods of application or experimental procedures typically involve in vitro and in vivo testing of the compounds for their ability to inhibit enzymes associated with Parkinson’s disease .
- The results or outcomes obtained usually include the determination of the inhibitory concentration of the compound against the tested enzymes .
属性
IUPAC Name |
5-bromo-7-fluoro-4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-13-7-5(10)2-4(11)3-6(7)12-8(14)9(13)15/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJHAHZGUBEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-1-methylquinoxaline-2,3(1H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)
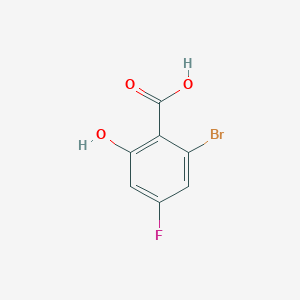
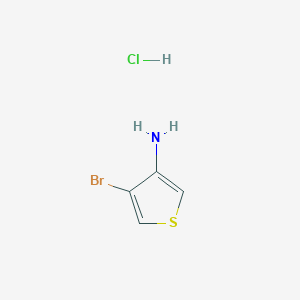
![1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1381834.png)
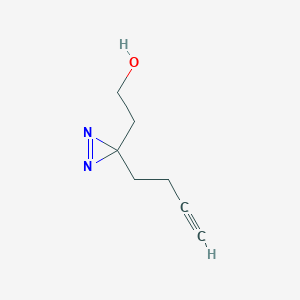
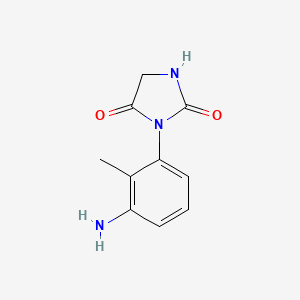
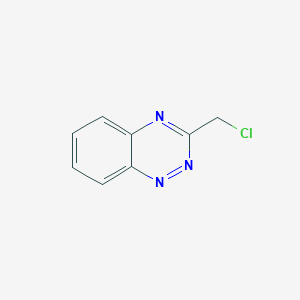
![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
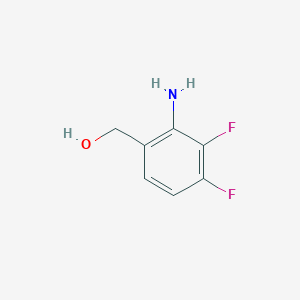
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
